
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP has been studied for its ability to interact with certain receptors in the brain, which may have implications for the treatment of various neurological disorders. In
Wissenschaftliche Forschungsanwendungen
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This has led to investigations into the use of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone for the treatment of various neurological disorders, including depression, anxiety, and addiction.
Wirkmechanismus
The mechanism of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By modulating the activity of these receptors, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone may have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone can increase levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be produced with high purity and yield, making it ideal for use in pharmacological studies. Additionally, its ability to interact with specific receptors in the brain makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders.
However, there are also limitations to the use of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments. Its complex synthesis method and relatively high cost may limit its availability for some researchers. Additionally, its potential therapeutic applications may raise ethical concerns regarding the use of animals in research.
Zukünftige Richtungen
There are several future directions for research on (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Additionally, further investigations into the mechanisms of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone may lead to the development of new therapies for neurological disorders. Finally, studies on the potential side effects of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone and its long-term safety profile will be important for determining its potential as a therapeutic agent.
In conclusion, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. Its ability to interact with specific receptors in the brain makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders. Further research is needed to fully understand the mechanisms of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps, including the reaction of 2-methylfuran with sodium hydride, followed by the addition of 4-propan-2-ylpiperazin-1-amine and the use of a coupling agent to form the final product. The process is complex and requires careful attention to detail to ensure high purity and yield.
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)14-5-7-15(8-6-14)13(16)12-4-9-17-11(12)3/h4,9-10H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVNKSOGOQZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

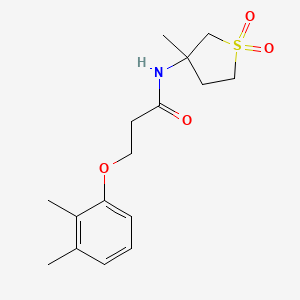
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
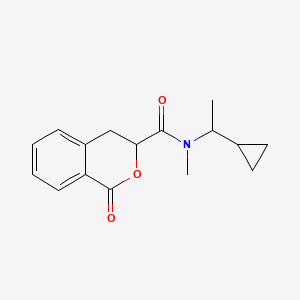
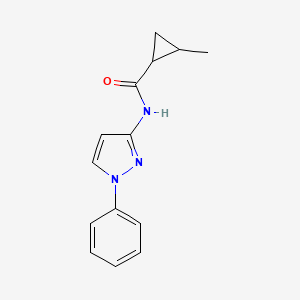
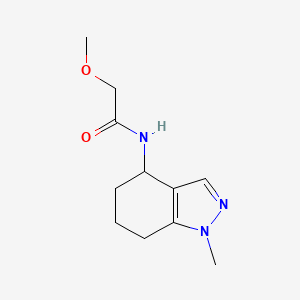
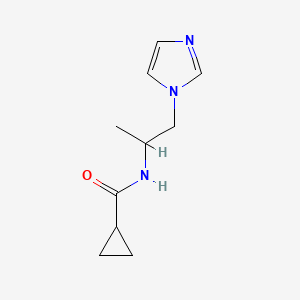

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
